molecular formula C19H22N2O B1242925 Tacamonine

Tacamonine

Cat. No. B1242925
M. Wt: 294.4 g/mol
InChI Key: YXXIRYIEQNZFNH-SNUQEOBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tacamonine is a natural product found in Tabernaemontana eglandulosa with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis from Cyclohexanone-4-Carboxylic Acid Ethyleneacetal : Tacamonine has been synthesized from cyclohexanone-4-carboxylic acid ethyleneacetal through a process that includes a Mannich reaction and a Grignard reaction (Ho & Gorobets, 2002).

  • Synthesis of Vinca and Tacaman Alkaloids Using Rh(II)-Catalyzed Cyclization/Cycloaddition Cascade : The total synthesis of tacamonine and other alkaloids has been achieved through a [3+2]-cycloaddition reaction of an alpha-diazo indoloamide, leading to the pentacyclic skeleton of the natural product in excellent yield (England & Padwa, 2008).

  • Stereoselective Radical Cyclization in Synthesis : A stereoselective radical cyclization of a 1-phenylsulfanyl tetrahydro-β-carboline has been utilized in the asymmetric synthesis of (+)-tacamonine, which forms two stereocenters of the natural product in a highly diastereoselective fashion (Smith et al., 2019).

  • Methodology for Tacamonine Preparation : An efficient method for the preparation of tacamonine from easily accessible esters has been described, based on the stereoselective synthesis of 20-epitacamonine (Lounasmaa, Belle, & Tolvanen, 1995).

  • Environmentally Friendly Cyclization for Synthesis : Indirect electroreduction of olefinic bromides has been used for the synthesis of six-membered compounds, including a precursor of tacamonine (Ihara et al., 1996).

Applications and Studies

  • Chiral HPLC Separation and CD Spectra : The enantiomeric separation of tacamonine and related compounds has been achieved using Chiralpak AD and Chiralcel OD as chiral stationary phases, which is crucial for understanding their properties and potential applications (Caccamese et al., 2001).

  • Ylide Precursors Oxidation for Vincamine Alkaloid Synthesis : The oxidation of ylide precursors has been applied in the synthesis of vincamine alkaloids, including tacamonine, showcasing the compound's relevance in complex organic syntheses (Wasserman & Kuo, 1992).

properties

Product Name

Tacamonine

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

(13R,15R,19R)-13-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one

InChI

InChI=1S/C19H22N2O/c1-2-12-9-13-10-17(22)21-16-6-4-3-5-14(16)15-7-8-20(11-12)18(13)19(15)21/h3-6,12-13,18H,2,7-11H2,1H3/t12-,13-,18-/m1/s1

InChI Key

YXXIRYIEQNZFNH-SNUQEOBHSA-N

Isomeric SMILES

CC[C@@H]1C[C@@H]2CC(=O)N3C4=CC=CC=C4C5=C3[C@@H]2N(C1)CC5

Canonical SMILES

CCC1CC2CC(=O)N3C4=CC=CC=C4C5=C3C2N(C1)CC5

synonyms

tacamonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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